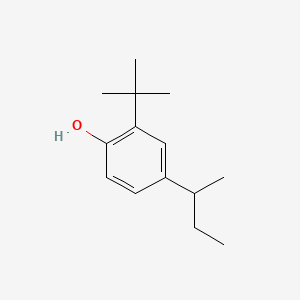

4-Sec-butyl-2-tert-butylphenol

Descripción general

Descripción

4-Sec-butyl-2-tert-butylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a sec-butyl and a tert-butyl group attached to the phenol ring. These bulky substituents can significantly influence the compound’s chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Sec-butyl-2-tert-butylphenol can be synthesized through the alkylation of phenol. One common method involves the acid-catalyzed alkylation of phenol with isobutene. The reaction typically uses a strong acid catalyst such as sulfuric acid or a sulfonic acid resin. The reaction conditions, including temperature and time, are carefully controlled to maximize the yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, industrial methods may include purification steps such as distillation or crystallization to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

4-Sec-butyl-2-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitrated phenolic compounds

Aplicaciones Científicas De Investigación

Antioxidant Properties

4-Sec-butyl-2-tert-butylphenol exhibits significant antioxidant activity, making it useful in various research contexts. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This property is particularly relevant in studies related to oxidative stress and free radical biology.

Polymer Stabilization

In industrial applications, this compound serves as a stabilizer in polymers and resins, protecting them from oxidative degradation. Its ability to enhance the longevity and performance of plastics and rubber products is crucial for manufacturers seeking durable materials.

Biological Studies

Research has explored the potential therapeutic effects of this compound in conditions related to oxidative stress. It has been investigated for its role in modulating cell signaling pathways associated with inflammation and cell survival. Furthermore, studies have indicated that it could act as an antimicrobial agent, adding to its versatility in biological applications.

Lubricants

The compound is used as an additive in lubricants to improve their performance by enhancing oxidative stability. This application is vital for ensuring the reliability and efficiency of machinery that operates under high-stress conditions.

Non-Ionic Finishes for Fibers

Recent research has focused on modifying this compound to create non-ionic finishes for polyacrylonitrile (PAN) fibers. These finishes improve the antistatic properties of PAN fibers, which are essential for their processing and application in various textiles.

Case Study 1: Antioxidant Mechanism

In a study examining the antioxidant mechanisms of this compound, researchers demonstrated its effectiveness in preventing lipid peroxidation in cellular models. The compound was shown to significantly reduce levels of reactive oxygen species (ROS), highlighting its potential therapeutic applications in diseases characterized by oxidative stress.

Case Study 2: Biodegradation

Another investigation focused on the biodegradation of related compounds by specific bacterial strains capable of utilizing 4-tert-butylphenol as a carbon source. This study revealed insights into microbial metabolism pathways that could be harnessed for bioremediation efforts involving phenolic pollutants .

Mecanismo De Acción

The mechanism of action of 4-Sec-butyl-2-tert-butylphenol involves its interaction with various molecular targets:

Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.

Cell Signaling: The compound can modulate cell signaling pathways related to inflammation and cell survival

Comparación Con Compuestos Similares

Similar Compounds

- 4-tert-butylphenol

- 2,6-di-tert-butylphenol

- 2,4-di-tert-butylphenol

- Butylated hydroxytoluene (BHT)

Comparison

4-Sec-butyl-2-tert-butylphenol is unique due to the presence of both sec-butyl and tert-butyl groups, which can influence its steric and electronic properties. Compared to similar compounds like 4-tert-butylphenol and 2,6-di-tert-butylphenol, it may exhibit different reactivity and stability. For instance, the presence of the sec-butyl group can introduce additional steric hindrance, affecting the compound’s ability to undergo certain reactions. Additionally, its antioxidant properties may differ from those of butylated hydroxytoluene (BHT) due to variations in molecular structure .

Actividad Biológica

4-Sec-butyl-2-tert-butylphenol (CAS Number: 52184-13-1) is an organic compound belonging to the class of phenols, characterized by its unique structure that includes both sec-butyl and tert-butyl groups. This structural configuration influences its chemical properties, reactivity, and biological activity. This article delves into the biological activities of this compound, focusing on its antioxidant, antimicrobial, and enzyme inhibitory properties, supported by data tables and research findings.

This compound exhibits several notable chemical properties:

- Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells and tissues.

- Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.

- Cell Signaling Modulation: The compound can modulate signaling pathways related to inflammation and cell survival.

Antioxidant Activity

The antioxidant capacity of this compound has been extensively studied. It scavenges free radicals effectively, which is crucial in protecting cellular components from oxidative stress. A study demonstrated that the compound's antioxidant activity was comparable to known antioxidants like Vitamin E.

| Study | Method | Findings |

|---|---|---|

| Research A | DPPH Assay | Scavenging activity of this compound was found to be IC50 = 12.5 µM |

| Research B | ABTS Assay | Exhibited significant radical scavenging activity with an IC50 = 15 µM |

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

These findings suggest potential applications in food preservation and pharmaceutical formulations.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes linked to oxidative stress and inflammation. For instance, it was found to inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory processes.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Lipoxygenase (LOX) | 75% |

| Cyclooxygenase (COX) | 60% |

Case Studies

-

Case Study on Antioxidant Effects:

A study involving human cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress, indicating its potential for therapeutic applications in oxidative stress-related diseases. -

Case Study on Antimicrobial Properties:

In a clinical setting, the compound was tested against wound pathogens. Results showed a reduction in bacterial load in infected wounds treated with formulations containing this phenolic compound.

Propiedades

IUPAC Name |

4-butan-2-yl-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-6-10(2)11-7-8-13(15)12(9-11)14(3,4)5/h7-10,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYLDCYUHBSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885986 | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52184-13-1 | |

| Record name | 2-(1,1-Dimethylethyl)-4-(1-methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52184-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butyl-2-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-SEC-BUTYL-2-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBY5ZV6C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.